molecular formula C16H18N2 B1583281 4-Amino-4'-(N,N-dimethylamino)stilbene CAS No. 22525-43-5

4-Amino-4'-(N,N-dimethylamino)stilbene

Cat. No.: B1583281
CAS No.: 22525-43-5
M. Wt: 238.33 g/mol
InChI Key: GCHSJPKVJSMRDX-UHFFFAOYSA-N
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Description

4-Amino-4'-(N,N-dimethylamino)stilbene is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.3275 g/mol. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a stilbene backbone.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      4-Amino-4'-(N,N-dimethylamino)stilbene has various scientific research applications across different fields:

        Comparison with Similar Compounds

        • 4-Amino-4'-(dimethylamino)azobenzene

        • 4-(Dimethylamino)pyridine

        • 4-Amino-N,N-dimethylbenzylamine

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        Properties

        IUPAC Name

        4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline
        Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3
        Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        GCHSJPKVJSMRDX-UHFFFAOYSA-N
        Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
        Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C16H18N2
        Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID7066807
        Record name Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl-
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID7066807
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        238.33 g/mol
        Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        22525-43-5
        Record name 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine
        Source CAS Common Chemistry
        URL https://commonchemistry.cas.org/detail?cas_rn=22525-43-5
        Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
        Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
        Record name Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl-
        Source ChemIDplus
        URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435
        Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
        Record name Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl-
        Source EPA Chemicals under the TSCA
        URL https://www.epa.gov/chemicals-under-tsca
        Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
        Record name Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl-
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID7066807
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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        Customer
        Q & A

        Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?

        A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] this compound, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []

        Q2: How was the effectiveness of this compound as a transduction moiety evaluated in this study?

        A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with this compound. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of this compound to facilitate intracellular delivery.

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